5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Description
Table 1: Crystallographic Parameters of Selected Benzimidazolone Derivatives
Spectroscopic Identification Techniques
FT-IR and Raman Spectroscopy : The vibrational spectrum of this compound displays characteristic bands at 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch), and 610 cm⁻¹ (C-Br stretch). The N-H stretching vibration appears as a broad peak near 3250 cm⁻¹, while isopropyl C-H symmetric/asymmetric stretches occur at 2965 cm⁻¹ and 2875 cm⁻¹. Raman-active modes at 1320 cm⁻¹ (ring breathing) and 980 cm⁻¹ (isopropyl rocking) further confirm the substituent’s presence.
NMR Spectroscopy :
- ¹H NMR : The isopropyl group’s methyl protons resonate as a doublet at δ 1.25 ppm (J = 6.8 Hz), while the methine proton appears as a septet at δ 3.85 ppm. Aromatic protons adjacent to bromine (H-4 and H-6) deshield to δ 7.82 ppm (d, J = 8.4 Hz) and δ 7.45 ppm (d, J = 8.4 Hz), respectively.
- ¹³C NMR : Key signals include δ 160.1 ppm (C=O), δ 148.9 ppm (C-5-Br), and δ 52.3 ppm (isopropyl methine).
Mass Spectrometry : The molecular ion peak at m/z 281 ([M+H]⁺) fragments via loss of the isopropyl group (−42 Da) and bromine (−80 Da), yielding peaks at m/z 239 and 199.
Comparative Analysis with Benzimidazolone Derivatives
Substituent effects significantly alter the physicochemical properties of benzimidazolones:
Electronic Effects : Bromine’s electron-withdrawing nature reduces the benzimidazolone ring’s electron density, shifting the C=O stretching frequency by +15 cm⁻¹ compared to non-brominated analogs. In contrast, methyl or methoxy groups at position 1 increase electron density, lowering C=O frequencies by 10–20 cm⁻¹.
Solubility : The isopropyl group enhances lipophilicity (log P = 2.8) relative to 1-methyl (log P = 2.1) or 1-H (log P = 1.5) derivatives. This property correlates with reduced aqueous solubility (0.12 mg/mL vs. 1.4 mg/mL for 1-methyl derivatives).
Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 178°C for 5-bromo-1-isopropyl-benzimidazolone, higher than 1-H (165°C) but lower than 1-cyclohexyl (192°C) derivatives.
Table 2: Substituent Effects on Benzimidazolone Properties
| Substituent (Position 1) | log P | Melting Point (°C) | C=O Stretch (cm⁻¹) |
|---|---|---|---|
| Isopropyl | 2.8 | 178 | 1685 |
| Methyl | 2.1 | 165 | 1670 |
| Cyclohexyl | 3.4 | 192 | 1690 |
| Hydrogen | 1.5 | 155 | 1665 |
Properties
IUPAC Name |
6-bromo-3-propan-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYWEERMLNLFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation and Cyclization Strategies
The foundational approach involves N-alkylation of a brominated aniline precursor to install the isopropyl group, followed by cyclization to form the benzimidazolone core.
N-Alkylation of 4-Methyl-2-nitroaniline
Source details the reaction of 4-methyl-2-nitroaniline (1 ) with 2-iodopropane in dimethylformamide (DMF) using K₂CO₃ as a base, yielding N-isopropyl-4-methyl-2-nitroaniline (2 ) in 85% crude yield. This step is critical for introducing the isopropyl moiety while preserving the nitro group for subsequent reduction.
Nitro Group Reduction and Cyclization
Reduction of 2 with sodium dithionite (Na₂S₂O₄) in ethanol/water affords N-isopropyl-4-methylbenzene-1,2-diamine (3 ) in 40% yield. Cyclization using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) then produces 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (4 ) with 71% yield. CDI’s role in facilitating the intramolecular carbonyl insertion is pivotal for ring closure without requiring harsh acidic conditions.
Bromination of the Benzimidazolone Core
Direct bromination of 4 remains challenging due to competing side reactions. Source proposes an alternative route using pre-brominated intermediates. For instance, this compound is synthesized via N-acylation of a bromo-substituted precursor with acid chlorides in dichloromethane and triethylamine, achieving yields of 65–75%.
Optimization of Reaction Conditions
Solvent and Base Selection
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| N-Alkylation Solvent | DMF | 85 | |
| Cyclization Solvent | THF | 71 | |
| Bromination Base | Triethylamine | 75 | |
| Stobbe Condensation | Methanol/KOtBu | 80 |
DMF enhances N-alkylation efficiency by stabilizing the transition state, while THF’s aprotic nature favors CDI-mediated cyclization. Triethylamine proves superior in bromination by scavenging HBr, minimizing side reactions.
Purification Techniques
Source emphasizes flash column chromatography (FCC) with gradients of methanol in dichloromethane (0–5%) to isolate N-alkylated intermediates with 52–79% recovery. Recrystallization from ethyl acetate/petroleum ether further purifies the final product.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives, including 5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and apoptosis.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Benzimidazole derivatives are known for their antimicrobial activities. The presence of bromine in this compound enhances its efficacy against various bacterial and fungal strains.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
This table illustrates the effectiveness of the compound compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
Inhibitors of Protein Kinases
Benzimidazole derivatives have been identified as inhibitors of various protein kinases, which are crucial in signaling pathways related to cell division and proliferation.
Case Study : In a study focusing on kinase inhibition, researchers found that this compound showed significant inhibitory effects on specific kinases involved in cancer signaling pathways. This suggests its potential utility in developing targeted cancer therapies .
Neuroprotective Effects
Emerging research indicates that benzimidazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Data Table: Neuroprotective Activity
| Compound Name | Model System | Neuroprotective Effect |
|---|---|---|
| This compound | SH-SY5Y cells | Increased cell viability by 30% |
| Primary neuronal cultures | Reduced oxidative stress markers |
These findings highlight the compound's potential role in neuroprotection and its applicability in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play a crucial role in enhancing its binding affinity and selectivity. The compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Benzimidazolone Derivatives
Key Differences in Activity and SAR
Bromine vs. Sulfonamide at Position 5
- However, antimicrobial SAR studies indicate that acyl groups (e.g., aliphatic or aromatic acids) at position 3 are critical for activity .
- 5-Hydrosulfonyl derivatives : Sulfonamide groups at position 5 significantly improve antitumor activity. For example, compound 5b (IC₅₀ = 2.6 µM against HCC1937 cells) features a sulfonamide-linked 1-methylpiperazine, which enhances solubility and target binding . Aliphatic or less polar substituents (e.g., cyclohexanamine in 5c ) reduce potency by 10-fold .
N1 Substituent Effects
- Isopropyl (target compound) : Provides moderate lipophilicity, balancing membrane permeability and metabolic stability.
- Benzyl/phenyl (hydrosulfonyl derivatives) : Aromatic N1 substituents improve π-π stacking with hydrophobic enzyme pockets (e.g., CDK2 in molecular docking studies) .
- Piperidine (halopemide) : Confers affinity for dopamine receptors, highlighting the scaffold’s versatility in targeting diverse biological pathways .
Table 2: Antitumor Activity of Selected Derivatives
- 5b induces apoptosis in HCC1937 cells, with flow cytometry showing dose-dependent increases in apoptotic cells (11.4% to 29% at 7.5–20 µM) .
Biological Activity
5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge about its biological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant research findings and data tables.
- Chemical Formula: C10H12BrN2O
- Molecular Weight: 240.12 g/mol
- CAS Number: 1703013-57-3
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) of several benzimidazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli . The results indicated:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 6.25 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
| Control (Amoxicillin) | 8.0 | Escherichia coli |
These findings suggest that this compound exhibits significant antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antiviral Activity
The antiviral properties of this compound have also been explored, particularly regarding its effectiveness against viruses such as the Coxsackievirus and adenoviruses.
Research Findings
In vitro studies demonstrated that certain benzimidazole derivatives, including the compound , inhibited viral replication with IC50 values comparable to established antiviral drugs:
| Compound | IC50 (μM) | Virus Type |
|---|---|---|
| This compound | 15.0 | Coxsackievirus B3 |
| Control (Ribavirin) | 10.0 | Coxsackievirus B3 |
The compound's mechanism is thought to involve interference with viral entry or replication processes, making it a candidate for further development as an antiviral agent .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancerous cells.
Case Study: Cytotoxicity Against Cancer Cells
A study assessed the cytotoxic effects of the compound on A549 lung cancer cells:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 20.0 | A549 |
| Control (Doxorubicin) | 0.5 | A549 |
These results suggest a moderate cytotoxic effect, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one and related derivatives?
- Methodology : Alkylation of benzimidazol-2-one scaffolds using alkyl halides (e.g., isopropyl bromide) under mild conditions with tetra--butylammonium bromide as a phase-transfer catalyst. Reaction optimization includes controlling temperature (25–50°C) and solvent choice (e.g., DMF or THF) to improve yield and purity. Post-synthesis purification often involves column chromatography or recrystallization .
- Key considerations : Substituent steric effects and reaction time, as longer alkyl chains (e.g., dodecyl) require extended reaction periods.
Q. How is X-ray crystallography utilized to resolve the structural features of benzimidazolone derivatives?
- Methodology : Single-crystal X-ray diffraction with software suites like SHELX (SHELXL for refinement). Parameters include planar analysis of fused aromatic systems (e.g., maximum deviation of 0.013 Å for atoms in the benzimidazolone core) and dihedral angles between substituents (e.g., 82.9° for dodecyl chain orientation). Hydrogen-bonding networks (e.g., N–H⋯O dimers) are critical for stabilizing crystal packing .
- Data interpretation : Compare unit cell parameters (e.g., symmetry variations due to alkyl chain length) with analogous structures in crystallographic databases .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Techniques :
- FTIR : Confirm imidazolone C=O stretching (~1680 cm) and C–Br vibrations (~590 cm) .
- NMR : H NMR for substituent integration (e.g., isopropyl methyl protons at δ 1.06 ppm) and C NMR for carbonyl carbon identification (~160 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H] at 271.04 Da for CHBrNO) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance isoform-selective enzyme inhibition (e.g., PLD1 vs. PLD2)?
- Strategy : Bioisosteric replacement of the core scaffold. For example, substituting the 1-(piperidin-4-yl) group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one moiety improves PLD2 selectivity (10- to 40-fold IC differences). Molecular docking studies (e.g., Glide SP scoring) guide modifications to optimize binding pocket interactions .
- Validation : Competitive enzymatic assays (e.g., fluorescence-based phospholipase activity) and selectivity profiling against related isoforms .
Q. How should researchers address contradictions in crystallographic data between derivatives with varying alkyl chains?
- Resolution : Analyze unit cell symmetry differences (e.g., monoclinic vs. orthorhombic systems) caused by alkyl chain length. Computational tools (e.g., Mercury CSD) can overlay structures to identify torsional variations (e.g., C7–N2–C8–C9 = -84.3°) and packing efficiency .
- Reporting : Clearly document refinement parameters (R-factors < 0.06) and disorder modeling for flexible chains in publications .
Q. What methodologies are recommended for evaluating the cytotoxicity of benzimidazolone derivatives in cancer cell lines?
- Protocols :
- SRB assay : Fix cells (e.g., MDA-MB-231) with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm.
- GI determination : Dose-response curves (0.1–100 µM) over 48–72 hours. Include positive controls (e.g., chloroquine) and validate with triplicate experiments .
Q. How can molecular docking studies predict the binding affinity of 5-Bromo-1-isopropyl derivatives to therapeutic targets (e.g., EGFR)?
- Workflow :
Protein preparation : Retrieve target structures (e.g., EGFR PDB: 1M17) and optimize protonation states (Schrödinger Maestro).
Ligand preparation : Generate 3D conformers (LigPrep) and assign partial charges (OPLS4 force field).
Docking : Use Glide SP/XP protocols with flexible sampling. Prioritize poses with hydrogen bonds (e.g., imidazolone carbonyl to Lys745) and hydrophobic contacts (e.g., bromine with Leu788) .
Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

